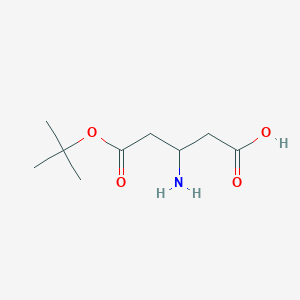![molecular formula C84H104N2 B14778672 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tri(propan-2-yl)phenyl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the condensation of 1,10-phenanthroline with appropriately substituted benzaldehydes under acidic conditions, followed by further functionalization to introduce the tri(propan-2-yl)phenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The bulky tri(propan-2-yl)phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds. Substitution reactions can introduce different functional groups onto the tri(propan-2-yl)phenyl moieties.
科学的研究の応用
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and catalysts.
作用機序
The mechanism of action of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s bulky substituents also influence its reactivity and interactions with other molecules, contributing to its unique properties.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline, known for its coordination chemistry applications.
2,2’-Bipyridine: Another ligand commonly used in coordination chemistry, with similar applications but different structural properties.
Terpyridine: A tridentate ligand with applications in forming metal complexes, often compared with phenanthroline derivatives.
Uniqueness
This compound is unique due to its bulky tri(propan-2-yl)phenyl substituents, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where specific spatial arrangements and interactions are required, such as in the development of advanced materials and catalysts.
特性
分子式 |
C84H104N2 |
|---|---|
分子量 |
1141.7 g/mol |
IUPAC名 |
2,9-bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C84H104N2/c1-45(2)59-37-69(49(9)10)79(70(38-59)50(11)12)65-31-63(32-66(35-65)80-71(51(13)14)39-60(46(3)4)40-72(80)52(15)16)77-29-27-57-25-26-58-28-30-78(86-84(58)83(57)85-77)64-33-67(81-73(53(17)18)41-61(47(5)6)42-74(81)54(19)20)36-68(34-64)82-75(55(21)22)43-62(48(7)8)44-76(82)56(23)24/h25-56H,1-24H3 |
InChIキー |
FDEOPKAULIWSGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC(=CC(=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C8=C(C=C(C=C8C(C)C)C(C)C)C(C)C)C=C3)C9=C(C=C(C=C9C(C)C)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
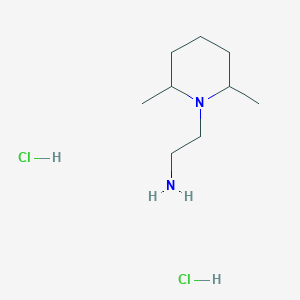
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

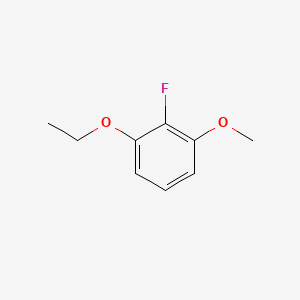
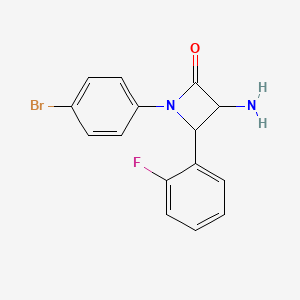
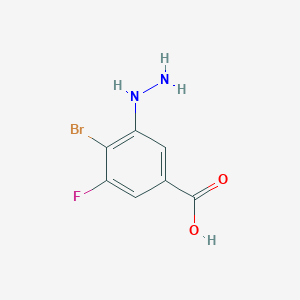
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
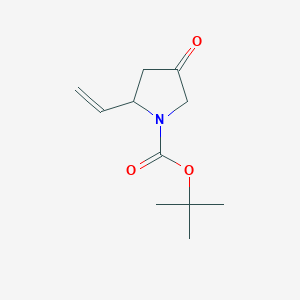
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
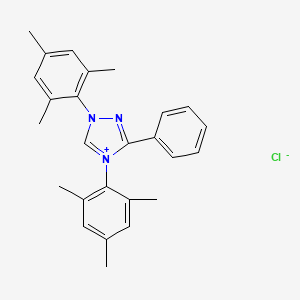
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
